Y06137 is a potent and selective inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically targeting the BRD4(1) bromodomain. This compound has garnered attention for its potential therapeutic applications in treating castration-resistant prostate cancer (CRPC). The mechanism of action involves the inhibition of BET proteins, which play a crucial role in regulating gene expression associated with cancer progression.
Y06137 is synthesized and characterized by various research institutions and pharmaceutical companies. Notably, it has been made available through suppliers such as MedchemExpress and GLP Bio, which provide detailed product information including its chemical properties and applications in research .
Y06137 falls under the classification of small molecule inhibitors, specifically categorized as a BET inhibitor. These compounds are known for their ability to modulate protein-protein interactions and influence transcriptional regulation by competing with acetylated lysine residues for binding to bromodomains.
The synthesis of Y06137 involves several steps, typically starting from commercially available precursors. The specific synthetic route may vary depending on the laboratory protocols but generally includes:
The synthetic process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of Y06137. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Y06137 has a well-defined molecular structure characterized by several key features:
The three-dimensional structure of Y06137 can be analyzed using crystallography or computational modeling methods, providing insights into its binding interactions with target proteins.
Y06137 primarily functions through its interaction with BET proteins. The key reactions include:
The binding affinity of Y06137 is quantified using dissociation constant (K_d) values, which indicate its potency as an inhibitor. Studies have shown that Y06137 exhibits a K_d in the nanomolar range, underscoring its effectiveness against CRPC.
The mechanism by which Y06137 exerts its effects involves several steps:
Experimental data support the efficacy of Y06137 in preclinical models, demonstrating significant reductions in tumor growth rates when administered in appropriate dosages.
Relevant analytical data can be obtained through techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy to confirm physical and chemical properties.
Y06137 has significant potential in scientific research, particularly in the field of oncology. Its applications include:
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histone tails via tandem bromodomains (BD1 and BD2). This molecular recognition facilitates the assembly of transcriptional complexes, driving expression of oncogenes such as MYC, BCL-2, and androgen receptor (AR) signaling components [1] [5]. In cancer, BET proteins are dysregulated, leading to hyperactivation of proliferation, survival, and metastasis pathways. The BET family's central role in transcriptional addiction positions them as high-value targets, with small-molecule inhibitors designed to competitively block acetyl-lysine binding pockets [2] [5].
Table 1: BET Protein Family Members and Their Functions
Protein | Bromodomains | Primary Functions | Cancer Relevance |
---|---|---|---|
BRD2 | BD1, BD2 | Transcriptional activation, cell cycle progression | Regulates MYC, immune response genes |
BRD3 | BD1, BD2 | Chromatin remodeling, transcriptional elongation | Co-activator for lineage-specific oncogenes |
BRD4 | BD1, BD2 | P-TEFb recruitment, transcriptional pause release | Master regulator of AR signaling, MYC stability |
BRDT | BD1, BD2 | Chromatin condensation during meiosis | Testis-specific; limited role in somatic cancers |
In castration-resistant prostate cancer (CRPC), BRD4 is a critical co-activator of AR signaling. It physically interacts with the AR N-terminal domain (NTD) via its bromodomains, with a high-affinity binding constant (Kd ≈ 70 nM) [2] [4]. This interaction recruits BRD4-AR complexes to enhancers and promoters of AR target genes (e.g., PSA, TMPRSS2-ERG), facilitating RNA polymerase II activation. Key mechanistic insights include:
Table 2: BRD4-AR Functional Interactions in CRPC
Interaction Domain | Functional Outcome | Therapeutic Disruption by BETi |
---|---|---|
BRD4 BD1-AR NTD (NTD1b) | AR recruitment to target genes | JQ1 displaces BRD4, abrogating AR chromatin binding |
BRD4-Enhancer complexes | TMPRSS2-ERG oncogene activation | BET inhibitors reduce enhancer occupancy >50% |
BRD4-P-TEFb complex | Transcriptional elongation of AR targets | BETi evicts P-TEFb, inducing RNA Pol II pausing |
CRPC remains lethal due to inevitable resistance to AR-directed therapies (e.g., enzalutamide, abiraterone). Heterogeneous AR adaptations (amplification, mutations, splice variants) drive disease progression [1] [4]. Y06137 was designed to overcome this by:
Preclinical data show Y06137 binds BRD4 BD1 with high affinity (Kd = 81 nM) and exhibits >100-fold selectivity over non-BET bromodomains. It inhibits CRPC cell growth, colony formation, and AR/MYC signaling in vitro, and shows potent tumor suppression in C4-2B xenograft models [1] [3].
Table 3: Preclinical Profile of Y06137 in CRPC Models
Parameter | In Vitro Activity | In Vivo Efficacy (C4-2B Xenograft) |
---|---|---|
BRD4 Binding Affinity | Kd = 81 nM (BRD4 BD1) | N/A |
Anti-Proliferation | IC₅₀: 0.1–0.5 µM (VCaP, 22Rv1) | 60–70% tumor growth inhibition |
Target Suppression | ↓ AR, MYC, BCL-xL protein >80% | ↓ Ki67, ↑ cleaved caspase-3 |
Metastasis Regulation | Inhibits invasion/migration | Suppresses lung metastasis (orthotopic models) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0